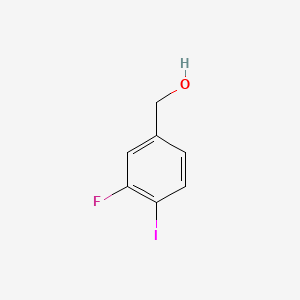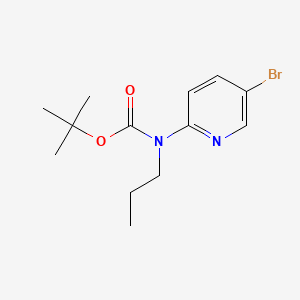
tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate” is a chemical compound with the molecular formula C10H13BrN2O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate” is 273.126 . The exact mass is 272.016022 . The structure of similar compounds can be viewed using computational chemistry tools .Physical And Chemical Properties Analysis
“tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate” has a density of 1.5±0.1 g/cm3, a boiling point of 372.0±52.0 °C at 760 mmHg, and a melting point of 167-171ºC (lit.) . Its flash point is 178.8±30.7 °C . The compound’s LogP value is 1.28, indicating its partition coefficient between octanol and water .Wissenschaftliche Forschungsanwendungen
Isomorphous Crystal Structures
Research by Baillargeon et al. (2017) explored compounds related to tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, focusing on their crystal structures. They found that in crystals of these compounds, molecules are linked via bifurcated hydrogen and halogen bonds involving the same carbonyl group, which is significant for understanding molecular interactions in crystalline materials (Baillargeon et al., 2017).
Diels‐Alder Reaction
Padwa et al. (2003) conducted research on tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which shares structural similarities with tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate. Their study highlighted the compound's utility in Diels-Alder reactions, a key reaction in organic chemistry (Padwa et al., 2003).
Intermediate in Biologically Active Compounds
Zhao et al. (2017) described the synthesis of a compound related to tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, highlighting its importance as an intermediate in creating biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).
Carbamate Derivatives in Crystallography
Das et al. (2016) studied two carbamate derivatives, including one structurally similar to tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, to understand their crystal structures. This research is crucial for developing new materials and understanding molecular assembly (Das et al., 2016).
Reactivity of N-(3-thienyl)carbamates
Brugier et al. (2001) explored the reactivity of tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates, closely related to tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, focusing on their potential in synthesizing new chemical structures (Brugier et al., 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H317-H319-H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-propylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-5-8-16(12(17)18-13(2,3)4)11-7-6-10(14)9-15-11/h6-7,9H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDUUOKOSIHTEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682495 |
Source


|
| Record name | tert-Butyl (5-bromopyridin-2-yl)propylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate | |
CAS RN |
1280786-95-9 |
Source


|
| Record name | Carbamic acid, N-(5-bromo-2-pyridinyl)-N-propyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)propylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

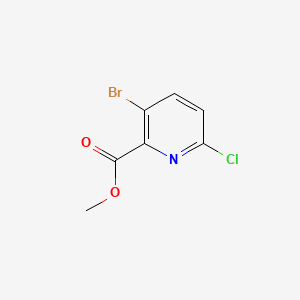
![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)
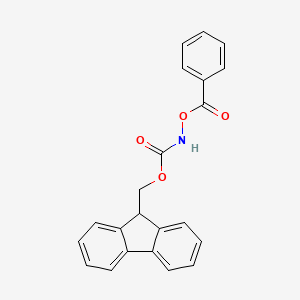
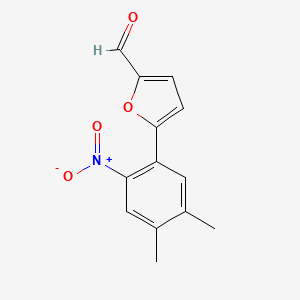
![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)
![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)
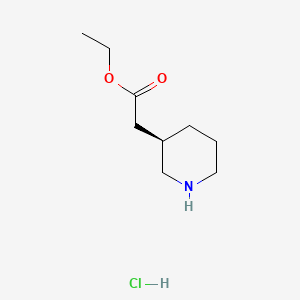
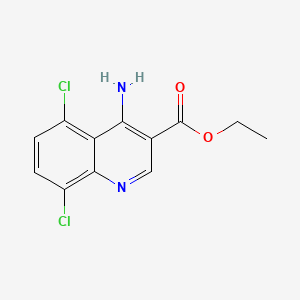
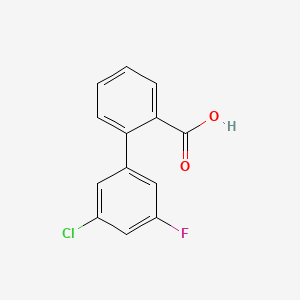
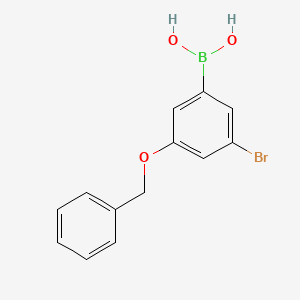
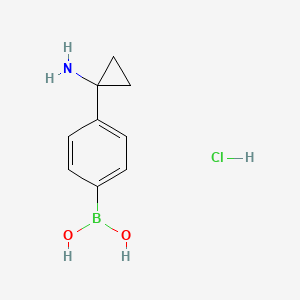

![N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide](/img/structure/B578029.png)
